molecular formula C17H18BrFN2O5S B305828 N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B305828
M. Wt: 461.3 g/mol
InChI Key: GFMKGMCLLVWXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as BFA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BFA-1 is a small molecule inhibitor that targets protein-protein interactions, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide works by binding to specific protein targets and disrupting their function. The exact mechanism of action for N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide has a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments, including its potency and specificity for certain protein targets. However, N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide, including the development of more potent and specific inhibitors, the study of N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide in various disease models, and the optimization of dosing and administration protocols. Additionally, N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide may have potential applications in drug discovery and the development of new therapeutics.

Synthesis Methods

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method for N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied and optimized, and has been shown to be reproducible and reliable.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, cell signaling pathways, and drug discovery. N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to be a potent inhibitor of several important protein-protein interactions, and has been used to study the function of these interactions in various biological systems.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide

Molecular Formula

C17H18BrFN2O5S

Molecular Weight

461.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C17H18BrFN2O5S/c1-21(10-17(22)20-14-6-4-11(18)8-13(14)19)27(23,24)12-5-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,20,22)

InChI Key

GFMKGMCLLVWXCF-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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